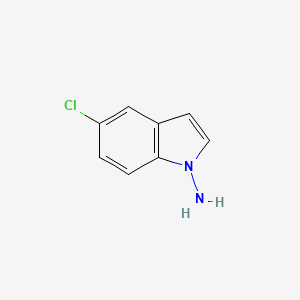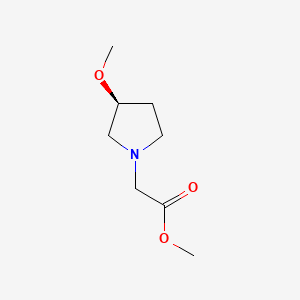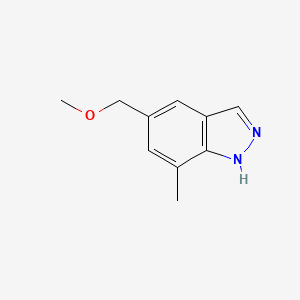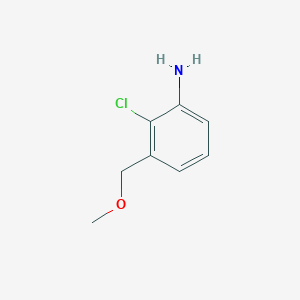![molecular formula C12H15N B11915139 2-Phenyl-7-azabicyclo[2.2.1]heptane CAS No. 1099378-31-0](/img/structure/B11915139.png)
2-Phenyl-7-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-7-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-7-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates or N-(c-3,t-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in palladium-catalyzed 1,2-aminoacyloxylation reactions . Additionally, it can undergo intramolecular Ugi reactions followed by post-condensation acylations to yield azanorbornyl peptidomimetics .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium catalysts, amino acids, and various acylating agents. The reaction conditions often involve moderate to high temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include oxygenated azabicyclic structures, azanorbornyl peptidomimetics, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Phenyl-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, it can act as an electron-donating auxochrome group in fluorescent dyes, enhancing their fluorescence properties . Additionally, its structural motif may block the mutagenicity of nitrosamines, making it useful in designing safer chemical compounds .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-7-Azabicyclo[2.2.1]heptan kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2,7-Diazabicyclo[2.2.1]heptan: Eine weitere Verbindung aus derselben Familie, die in asymmetrischen Michael-Additionen verwendet wird und Naturstoffgerüste besitzt.
7-Oxabicyclo[2.2.1]heptan: Eine verwandte Verbindung, die bei der Synthese verschiedener Derivate durch Diels-Alder-Reaktionen verwendet wird.
Die Einzigartigkeit von 2-Phenyl-7-Azabicyclo[2.2.1]heptan liegt in seinen spezifischen Strukturmerkmalen und seinen vielseitigen Anwendungen in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
CAS-Nummer |
1099378-31-0 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-phenyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-8-10-6-7-12(11)13-10/h1-5,10-13H,6-8H2 |
InChI-Schlüssel |
JCPKJBHHIVVGPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
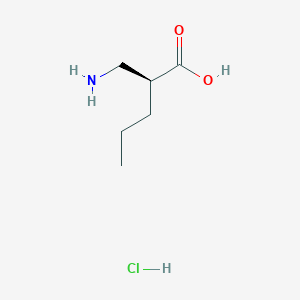
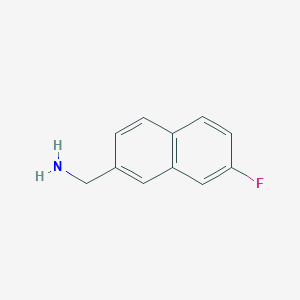
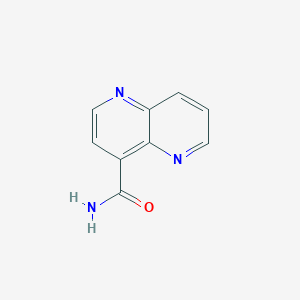
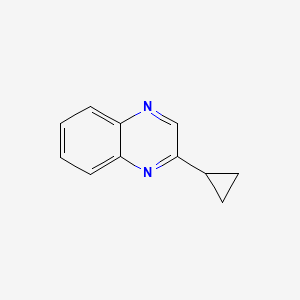
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
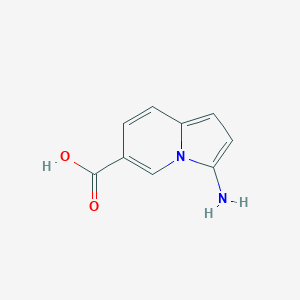
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)

